

physical and chemical properties of Trimethylsilyl-L-(+)-rhamnose

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Compound of Interest

Compound Name: Trimethylsilyl-L-(+)-rhamnose

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In-Depth Technical Guide to Trimethylsilyl-L-(+)-rhamnose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsilyl-L-(+)-rhamnose is the persilylated derivative of L-rhamnose, a naturally occurring deoxy sugar found in the cell walls of various bacteria and plants. The introduction of trimethylsilyl (TMS) groups enhances the volatility and thermal stability of the parent sugar, making it amenable to analytical techniques such as gas chromatography-mass spectrometry (GC-MS). This technical guide provides a comprehensive overview of the known physical and chemical properties, analytical methodologies, and biological relevance of **Trimethylsilyl-L-(+)-rhamnose**.

Physical and Chemical Properties

The quantitative physical properties of **Trimethylsilyl-L-(+)-rhamnose**, such as its melting and boiling points, have not been extensively documented in publicly available literature. The data presented below is a combination of known values for the parent compound, L-rhamnose, and computed or general properties for the trimethylsilyl derivative.

Property	Value	Source
Molecular Formula	C18H44O5Si4	[1]
Molecular Weight	452.88 g/mol	[1][2]
CAS Number	108392-01-4	[1][2]
Appearance	Assumed to be a colorless oil or low-melting solid	General knowledge of silylated sugars
Melting Point	Data not available for the TMS derivative. L-rhamnose monohydrate melts at 90 °C.	
Boiling Point	Data not available for the TMS derivative. L-rhamnose decomposes before boiling.	
Solubility	Expected to be soluble in nonpolar organic solvents (e.g., hexane, toluene) and chlorinated solvents (e.g., dichloromethane). Insoluble in water due to hydrolysis of the TMS ethers.	General knowledge of silylated compounds

Spectral Data

Detailed spectral analyses such as ^1H NMR, ^{13}C NMR, and IR for purified **Trimethylsilyl-L-(+)-rhamnose** are not readily available in the literature. However, mass spectrometry data is available from GC-MS analyses.

Mass Spectrometry (GC-MS): The electron ionization (EI) mass spectrum of **Trimethylsilyl-L-(+)-rhamnose** exhibits characteristic fragmentation patterns for silylated sugars. Key fragments arise from the cleavage of the pyranose ring and the loss of trimethylsilyl groups. The most abundant ions are typically observed at m/z 204 and 191.[1] The fragmentation generally starts at the glycosidic linkage, and for reducing sugars that form oximes, characteristic fragments can be observed.[3] A comprehensive review of the mass spectral fragmentation of

trimethylsilyl derivatives provides further insight into the expected fragmentation pathways.[\[4\]](#)
[\[5\]](#)

Experimental Protocols

The primary application of **Trimethylsilyl-L-(+)-rhamnose** is in the analytical derivatization of L-rhamnose for GC-MS analysis. Below is a typical protocol for this process.

Protocol: Trimethylsilylation of L-Rhamnose for GC-MS Analysis

Objective: To prepare a volatile derivative of L-rhamnose for analysis by gas chromatography-mass spectrometry.

Materials:

- L-rhamnose standard
- Anhydrous pyridine
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Heating block or oven
- GC-MS system

Methodology:

- Sample Preparation: Accurately weigh approximately 1-5 mg of L-rhamnose into a clean, dry reaction vial.
- Drying: Ensure the sample is completely dry, as the silylating reagents are moisture-sensitive. This can be achieved by lyophilization or by heating the sample under a stream of dry nitrogen.
- Derivatization: a. Add 100 μ L of anhydrous pyridine to the dried sample and vortex to dissolve. b. Add 100 μ L of BSTFA with 1% TMCS to the solution. c. Tightly cap the vial and heat at 60-70 $^{\circ}$ C for 1 hour to ensure complete derivatization.

- Analysis: a. Cool the reaction mixture to room temperature. b. Inject an appropriate volume (typically 1 μ L) of the derivatized sample into the GC-MS system.

Note: For a preparative scale synthesis, the reaction would be scaled up, and purification would be necessary. This would typically involve removal of the solvent and excess reagents under vacuum, followed by purification techniques suitable for nonpolar compounds, such as column chromatography on silica gel using a nonpolar eluent system (e.g., hexane/ethyl acetate).

Biological Significance and Applications

Role of L-Rhamnose in Bacteria:

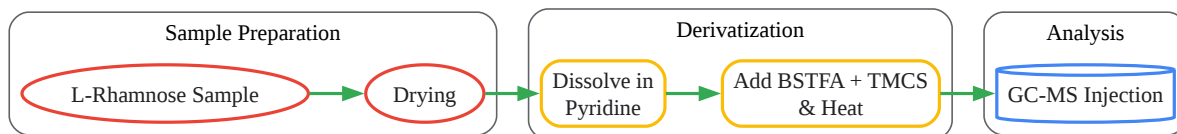
L-rhamnose is a crucial component of the cell wall in many pathogenic bacteria, including Gram-positive and Gram-negative species.[6] It is a key constituent of the O-antigen in lipopolysaccharides (LPS) and is also found in other cell surface polysaccharides.[7] The biosynthetic pathway for L-rhamnose is present in bacteria but absent in humans, making the enzymes in this pathway attractive targets for the development of novel antibacterial agents.[8] L-rhamnose has also been implicated in bacterial biofilm formation and pathogenesis.[7]

Application of **Trimethylsilyl-L-(+)-rhamnose**:

The primary use of **Trimethylsilyl-L-(+)-rhamnose** is as an analytical tool to study the role of L-rhamnose in biological systems. By converting the non-volatile L-rhamnose into its volatile trimethylsilyl ether, researchers can utilize the high resolution and sensitivity of GC-MS to detect and quantify L-rhamnose in complex biological samples, such as bacterial cell wall hydrolysates. This allows for the investigation of bacterial metabolism, cell wall composition, and the effects of potential drug candidates on the L-rhamnose biosynthetic pathway.

Visualizations

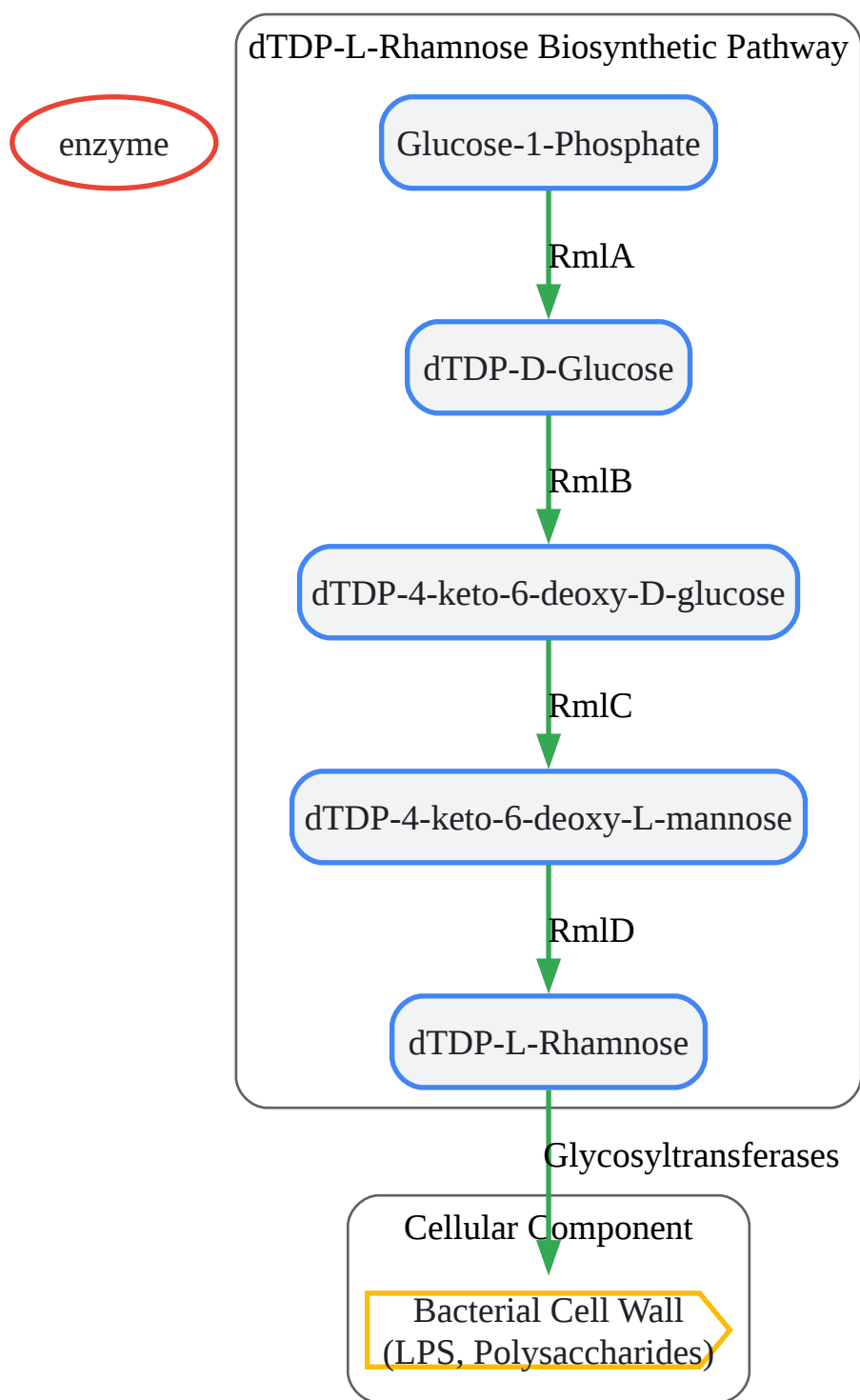
Experimental Workflow: Analytical Derivatization



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Caption: Workflow for the analytical derivatization of L-rhamnose.

Biological Pathway: Bacterial L-Rhamnose Biosynthesis



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Caption: The bacterial dTDP-L-rhamnose biosynthetic pathway.

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